molecular formula C20H13ClF3N5OS B2488279 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893913-56-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2488279
CAS No.: 893913-56-9
M. Wt: 463.86
InChI Key: OKELNTCULFFGDT-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a sulfur-linked acetamide moiety. Its structure includes:

  • A 1-(4-chlorophenyl)-substituted pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic scaffold known for kinase inhibition and anticancer activity.
  • A thioether bridge at position 4, connecting the core to an acetamide group.
  • An N-(4-(trifluoromethyl)phenyl) substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.

This compound is structurally designed to optimize target binding and pharmacokinetic properties, likely for applications in oncology or inflammatory diseases .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELNTCULFFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClF3N4OSC_{19}H_{16}ClF_3N_4OS, with a molecular weight of 426.88 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and a trifluoromethylphenyl acetamide moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to inhibit Src and Bcr-Abl tyrosine kinases, which are critical in various malignancies:

  • Src Kinase Inhibition : Src is implicated in glioblastoma and other cancers. The compound has demonstrated significant inhibition of Src activity in glioblastoma cell lines (U251 and T98G), leading to reduced cell viability and tumorigenicity .
  • Bcr-Abl Inhibition : The compound's structural features suggest potential activity against Bcr-Abl, making it relevant for chronic myeloid leukemia (CML) therapies.

In Vitro Studies

In vitro assays have shown that the compound exhibits potent inhibitory effects on Src kinase at low micromolar concentrations. For example, in enzymatic assays, the compound demonstrated an IC50 value in the range of 100 nM to 1 µM against Src .

In Vivo Studies

In vivo studies utilizing xenograft models have indicated that treatment with the compound significantly reduces tumor volume in models of osteosarcoma and CML . These findings suggest that the compound not only inhibits kinase activity but also translates into tangible therapeutic effects in living organisms.

Comparative Analysis with Related Compounds

A comparison with other pyrazolo[3,4-d]pyrimidine derivatives reveals that the presence of both chlorophenyl and trifluoromethyl groups enhances its potency and selectivity. Table 1 summarizes key characteristics of similar compounds:

Compound NameActivityIC50 (μM)Target Kinase
SI388Src Inhibitor0.1 - 1Src
Compound XBcr-Abl Inhibitor0.5 - 5Bcr-Abl
Compound YMulti-Kinase Inhibitor0.2 - 2Various

Case Study 1: Glioblastoma Treatment

In a study evaluating the effects of the compound on glioblastoma cells, treatment with ascending doses (10 nM to 1 µM) resulted in a significant decrease in phosphorylated Src levels, indicating effective inhibition . The study concluded that this compound could enhance sensitivity to ionizing radiation in glioblastoma therapies.

Case Study 2: Chronic Myeloid Leukemia

Another study highlighted the efficacy of this compound in reducing tumor volumes by over 50% in xenograft models of CML when administered at therapeutic doses . This underscores its potential as a targeted therapy for cancers driven by aberrant kinase activity.

Scientific Research Applications

Research indicates that compounds belonging to the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance:

  • Compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have shown effective inhibition of cancer cell proliferation in various cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and A549 (lung cancer).
CompoundTargetIC50 Value (µM)Biological Activity
Compound AEGFR0.3Dual inhibitor with significant anticancer activity
Compound BHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound CVariousModerateExhibits cytotoxicity against multiple cancer types

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit activity against various pathogens:

  • Derivatives have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Efficacy : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that modifications in substituents significantly enhanced potency against specific cancer types.
  • Antitubercular Activity Evaluation : Research focused on evaluating various substituted pyrazolo[3,4-d]pyrimidines against Mycobacterium tuberculosis, demonstrating promising results that support further development as potential antitubercular agents.

Comparison with Similar Compounds

Structural Variations in Pyrazolo[3,4-d]Pyrimidine Derivatives

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Pyrazole Substituent Acetamide Substituent Key Modifications
Target Compound 4-Chlorophenyl 4-(Trifluoromethyl)phenyl Thioether linkage, trifluoromethyl
N-(4-Acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide () Phenyl 4-Acetamidophenyl Acetamide group instead of trifluoromethyl
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide () 4-Fluorophenyl 4-(Trifluoromethoxy)phenyl Fluorine substitution, trifluoromethoxy

Key Findings :

  • The trifluoromethyl group in the acetamide moiety increases metabolic stability compared to acetamidophenyl () or trifluoromethoxyphenyl () groups, which are more prone to oxidative metabolism .
  • The thioether linkage (vs. ether or direct carbon bonds) may influence solubility and binding kinetics due to sulfur’s polarizability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Analog
Lipophilicity (LogP) High (CF₃ group) Moderate (acetamide) High (CF₃O group)
Metabolic Stability High (resistant to oxidation) Moderate Moderate (CF₃O may oxidize)
Solubility Low (hydrophobic CF₃) Moderate Low

Notes:

  • The trifluoromethyl group in the target compound balances lipophilicity and stability better than the trifluoromethoxy group in , which may reduce bioavailability due to higher molecular weight .
  • The acetamidophenyl analog () has higher solubility but lower membrane permeability, limiting its utility in CNS targets .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step protocols focusing on pyrazolo[3,4-d]pyrimidine core formation and subsequent functionalization. Key steps include:

  • Step 1: Reaction of 4-chlorophenyl derivatives with thioacetamide to form the pyrazolo[3,4-d]pyrimidine-thioether intermediate .
  • Step 2: Acylation with N-(4-trifluoromethylphenyl)acetamide using coupling agents (e.g., EDC/HOBt) under inert atmosphere .

Critical Conditions:

FactorOptimal RangeImpact on Yield
Temperature60–80°C (Step 1), RT (Step 2)>70% yield
SolventDMF (Step 1), THF (Step 2)Solubility
CatalystPd/C (for deprotection)Purity >95%

Validation: Monitor via TLC/HPLC and confirm with 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • 1H^1H-NMR/13C^{13}C-NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). Key peaks:
    • Pyrazolo-pyrimidine C-4 thioether: δ 45–50 ppm (13C^{13}C) .
    • Trifluoromethyl group: δ -62 ppm (19F^{19}F-NMR) .
  • HRMS: Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • IR: Amide C=O stretch at ~1650 cm1^{-1} .

Advanced: How can researchers resolve contradictions in reported kinase inhibition efficacy across studies?

Answer: Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies:

  • Standardized Assays: Use recombinant kinases (e.g., TRKA/B/C) with ATP concentrations fixed at 100 µM .
  • Control for Solubility: Pre-dissolve in DMSO (<0.1% final) to avoid aggregation .
  • Orthogonal Validation: Combine biochemical assays with cellular models (e.g., PC12 cells for NGF-induced TRK activation) .

Example Data Conflict:

StudyIC50_{50} (nM)Assay Type
12 ± 2Cell-free kinase
45 ± 8Cellular assay

Resolution: Differences may reflect cell permeability or metabolic stability. Use LC-MS to quantify intracellular compound levels .

Advanced: What strategies optimize solubility and stability in biological assays without altering the pharmacophore?

Answer:

  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) at 5–10 mM to enhance aqueous solubility .
  • pH Adjustment: Buffered solutions (pH 7.4) with 0.01% Tween-80 reduce aggregation .
  • Pro-drug Approaches: Temporarily modify the thioether group (e.g., S-acetyl protection) for improved bioavailability .

Stability Data:

ConditionHalf-life (h)Degradation Pathway
PBS (pH 7.4, 37°C)48Hydrolysis of acetamide
Plasma (37°C)24Esterase-mediated cleavage

Basic: What biological activities have been preliminarily reported for this compound?

Answer:

  • Kinase Inhibition: Potent inhibitor of TRK family kinases (IC50_{50} <50 nM) with selectivity over VEGFR2 (>100-fold) .
  • Anticancer Activity: Reduces proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines (EC50_{50} ~1–5 µM) .
  • Anti-inflammatory Effects: Suppresses TNF-α production in LPS-stimulated macrophages at 10 µM .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with TRK’s ATP-binding pocket. Key residues: Leu657, Phe669 .
  • QSAR Models: Correlate substituent electronegativity (e.g., CF3_3 position) with activity. Hammett constants (σ) >0.5 enhance potency .
  • MD Simulations: Assess binding stability over 100 ns trajectories; prioritize derivatives with RMSD <2 Å .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification: Column chromatography is impractical for >10 g batches. Switch to recrystallization (solvent: ethyl acetate/hexane) .
  • Thioether Oxidation: Avoid by using argon atmosphere and antioxidant additives (e.g., BHT) .
  • Yield Optimization: Replace Pd/C with catalytic hydrogenation (H2_2, 50 psi) for deprotection steps .

Advanced: How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Answer:

  • 3D Spheroid Penetration: Use fluorescently labeled compound to quantify diffusion (e.g., confocal microscopy) .
  • Metabolic Profiling: Compare ATP levels (CellTiter-Glo) in 2D monolayers vs. spheroids; adjust dosing regimens .
  • Hypoxia Effects: Conduct assays under 1% O2_2; compound efficacy may drop due to reduced TRK expression .

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